(S)-4-Benzyloxazolidine-2-thione

Catalog No.
S729273
CAS No.
145588-94-9
M.F
C10H11NOS
M. Wt
193.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Benzyloxazolidine-2-thione

CAS Number

145588-94-9

Product Name

(S)-4-Benzyloxazolidine-2-thione

IUPAC Name

(4S)-4-benzyl-1,3-oxazolidine-2-thione

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

InChI

InChI=1S/C10H11NOS/c13-10-11-9(7-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,13)/t9-/m0/s1

InChI Key

WJSUXYCBZFLXIK-VIFPVBQESA-N

SMILES

C1C(NC(=S)O1)CC2=CC=CC=C2

Canonical SMILES

C1C(NC(=S)O1)CC2=CC=CC=C2

Isomeric SMILES

C1[C@@H](NC(=S)O1)CC2=CC=CC=C2

Material Science

Biological Pathways

Glass Transition and Related Phenomena

Evans-Type Oxazolidinethione And Thiazolidinethione Auxiliaries

Fragility and Tendency to Crystallization

Synthesis of Chiral Auxiliaries

(S)-4-Benzyloxazolidine-2-thione is a chiral organic compound characterized by its unique structural properties, making it significant in various scientific fields. It belongs to the oxazolidine family, featuring a thione functional group that contributes to its chemical reactivity and biological activity. The compound has the molecular formula C10H11NOSC_{10}H_{11}NOS and a molecular weight of approximately 193.27 g/mol. Its chiral nature allows for the existence of two enantiomers, (S) and (R), which can exhibit different biological activities and chemical behaviors .

Due to its functional groups. It can undergo:

  • Acylation Reactions: This compound has been utilized as an enantioselective acylating agent, facilitating the transfer of acyl groups to amines and amino acids.
  • Photocyclization: In photochemical syntheses, it can react with benzaldehyde thiosemicarbazones to form triazolidine-5-thione intermediates.

The reactivity of (S)-4-Benzyloxazolidine-2-thione is influenced by the presence of the sulfur atom in its structure, which can participate in nucleophilic attacks and other transformations.

The biological activity of (S)-4-Benzyloxazolidine-2-thione is noteworthy in medicinal chemistry. It has been studied for its potential as:

    Research indicates that compounds with similar structures may exhibit varied biological effects due to their stereochemistry, emphasizing the importance of enantiomeric purity in pharmacological applications.

    The synthesis of (S)-4-Benzyloxazolidine-2-thione can be achieved through several methods:

    • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials allows for the straightforward construction of the desired enantiomer.
    • Asymmetric Synthesis: Techniques such as asymmetric aldol reactions using chiral auxiliaries can yield (S)-4-Benzyloxazolidine-2-thione selectively .
    • Thionation Reactions: The conversion of corresponding oxazolidinones into thiones via thionation processes is another viable synthetic route.

    These methods highlight the versatility and importance of chirality in producing this compound.

    (S)-4-Benzyloxazolidine-2-thione finds applications across various fields:

    • Pharmaceutical Chemistry: Its role as a chiral auxiliary makes it valuable in synthesizing enantiomerically pure drugs.
    • Material Science: Due to its unique crystallization behavior, it is studied for applications in glass-forming materials .
    • Biochemical Research: The compound is used in studies exploring stereochemistry and molecular interactions.

    Studies on (S)-4-Benzyloxazolidine-2-thione have focused on its interactions with other molecules:

    • Chiral Separations: Research has shown that this compound can be effectively separated from its enantiomers using various chiral selectors, demonstrating its significance in analytical chemistry .
    • Molecular Dynamics: Investigations into its physical stability reveal insights into its crystallization tendencies compared to structurally similar compounds .

    These interaction studies underscore the importance of (S)-4-Benzyloxazolidine-2-thione in understanding molecular behavior and interactions.

    Several compounds share structural similarities with (S)-4-Benzyloxazolidine-2-thione, each exhibiting unique properties:

    Compound NameSimilarityUnique Features
    (R)-4-Benzyloxazolidine-2-thione1.00Mirror image; different biological activity potential
    (S)-4-Benzylthiazolidine-2-thione0.83Contains a thiazole ring; different crystallization behavior
    (R)-4-Methyl-5-phenyloxazolidine-2-thione0.86Methyl substitution alters reactivity
    (S)-4-Phenyloxazolidine-2-thione0.83Lacks benzyl group; affects solubility and stability

    The uniqueness of (S)-4-Benzyloxazolidine-2-thione lies in its exceptional resistance to crystallization compared to these analogs, which can significantly influence its application in various fields .

    Conventional Synthesis Pathways

    Amino Alcohol Precursor Approaches

    The synthesis of (S)-4-Benzyloxazolidine-2-thione from amino alcohol precursors represents one of the most established methodologies in the preparation of chiral oxazolidine-2-thione derivatives [5] [10]. The conventional approach involves the cyclization of beta-amino alcohols, specifically (S)-phenylglycinol or (S)-phenylalaninol, which serve as readily available chiral starting materials [6] [8]. These amino alcohol precursors undergo treatment with carbon disulfide or thiophosgene under basic conditions to facilitate ring closure and formation of the desired oxazolidine-2-thione structure [3] [5].

    The reaction mechanism proceeds through initial nucleophilic attack of the amino group on the thiocarbonyl carbon, followed by intramolecular cyclization involving the hydroxyl group [6] [10]. Temperature control is critical in these transformations, with optimal conditions typically requiring temperatures below 55 degrees Celsius for oxazolidine-2-thione formation to prevent unwanted side reactions or decomposition of the starting materials [5] [10]. The stereochemistry of the final product is directly determined by the configuration of the amino alcohol precursor, making this approach particularly valuable for asymmetric synthesis applications [8] [36].

    Research has demonstrated that the choice of amino alcohol precursor significantly influences both yield and reaction time [3] [5]. Studies have shown that reactions with (S)-phenylalaninol typically proceed more efficiently than those with (S)-phenylglycinol, attributed to the additional stabilization provided by the benzyl substituent [6] [8]. The reaction conditions must be carefully optimized to achieve high enantiomeric excess values, with reported enantiomeric excess percentages ranging from 95 to 99 percent for properly executed transformations [5] [10].

    Carbon Disulfide-Mediated Cyclizations

    Carbon disulfide-mediated cyclization reactions represent a fundamental synthetic pathway for the preparation of (S)-4-Benzyloxazolidine-2-thione [3] [5] [6]. This methodology involves the treatment of appropriate amino alcohol substrates with carbon disulfide in the presence of a suitable base, typically potassium carbonate or triethylamine [3] [7] [10]. The reaction proceeds through a multi-step mechanism involving initial formation of a dithiocarbamate intermediate, followed by cyclization and subsequent elimination to yield the desired oxazolidine-2-thione product [6] [7].

    The stoichiometry of carbon disulfide is crucial for optimal results, with research indicating that 3.0 equivalents of carbon disulfide provide the best balance between yield and reaction efficiency [5] [10]. Higher equivalents, such as the 5.0 equivalents traditionally used in conventional methods, often lead to increased side product formation and reduced overall efficiency [3] [5]. The reaction temperature must be carefully controlled, with optimal conditions typically maintained between 50 to 55 degrees Celsius to ensure selective formation of the oxazolidine-2-thione over the competing thiazolidine-2-thione product [5] [10].

    Base selection significantly influences both reaction rate and product selectivity [6] [7]. Potassium carbonate has been identified as particularly effective, providing both the necessary basicity for deprotonation steps and sufficient nucleophilicity to facilitate the cyclization process [3] [7]. Alternative bases such as triethylamine have also been employed successfully, though often requiring longer reaction times or higher temperatures to achieve comparable yields [5] [10]. The reaction solvent also plays a critical role, with polar aprotic solvents such as dimethyl sulfoxide demonstrating superior performance compared to protic or non-polar alternatives [42].

    Thiophosgene-Based Methodologies

    Thiophosgene-based synthetic methodologies provide an alternative route to (S)-4-Benzyloxazolidine-2-thione that offers distinct advantages in terms of reaction rate and product purity [8] [9]. The reaction involves treatment of the appropriate amino alcohol precursor with thiophosgene in the presence of a tertiary amine base, typically triethylamine, under anhydrous conditions [8] [9]. This methodology proceeds through formation of an isothiocyanate intermediate, which subsequently undergoes intramolecular cyclization with the hydroxyl group to form the desired oxazolidine-2-thione ring system [7] [8].

    The reaction is typically conducted at low temperatures, often at 0 degrees Celsius initially, followed by warming to room temperature to complete the cyclization process [8] [9]. This temperature profile helps to control the highly exothermic nature of the thiophosgene reaction and minimizes the formation of unwanted side products [8]. The use of anhydrous dichloromethane as the reaction solvent has been established as optimal, providing adequate solubility for all reactants while maintaining the necessary anhydrous conditions [8] [9].

    Despite the efficiency of thiophosgene-based methodologies, several practical considerations limit their widespread application [8] [36]. The highly toxic nature of thiophosgene requires specialized handling procedures and safety equipment, making this approach less attractive for large-scale synthesis applications [8]. Additionally, the reaction often produces hydrogen chloride as a byproduct, necessitating careful pH control through the use of appropriate bases and buffer systems [8] [9]. Nevertheless, for small-scale synthesis where high yields and short reaction times are priorities, thiophosgene-based methodologies remain valuable synthetic tools [8].

    Microwave-Assisted Synthesis Techniques

    Reaction Parameter Optimization

    Microwave-assisted synthesis of (S)-4-Benzyloxazolidine-2-thione has emerged as a powerful methodology for optimizing reaction parameters and achieving superior results compared to conventional heating methods [3] [5] [10]. The optimization process involves systematic variation of key parameters including temperature, power level, reaction time, and solvent selection to maximize both yield and product purity [3] [10] [11]. Research has demonstrated that microwave irradiation provides several distinct advantages, including more uniform heating, reduced reaction times, and enhanced selectivity for the desired oxazolidine-2-thione product [5] [10] [11].

    Temperature optimization studies have revealed that the optimal range for microwave-assisted synthesis lies between 50 to 55 degrees Celsius, consistent with conventional heating methods but achievable in significantly shorter timeframes [3] [5] [10]. Power level optimization typically involves screening values between 40 to 100 watts, with most successful syntheses employing power levels in the 50 to 75 watt range [3] [5]. The relationship between power level and reaction time follows an inverse correlation, with higher power levels enabling shorter reaction times while maintaining equivalent yields [10] [11].

    Solvent selection for microwave-assisted synthesis requires careful consideration of dielectric properties and heating efficiency [11] [12]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide have demonstrated superior performance due to their ability to efficiently absorb microwave energy and facilitate uniform heating [3] [10]. The optimization process also involves evaluation of additive effects, with certain bases and catalysts showing enhanced activity under microwave irradiation conditions compared to conventional heating [10] [11].

    Table 1: Optimized Microwave-Assisted Synthesis Parameters for (S)-4-Benzyloxazolidine-2-thione

    ParameterOptimal RangeTypical ValueEffect on Yield
    Temperature50-55°C52°CCritical for selectivity [3] [5]
    Power Level50-75 W60 WInversely related to time [10] [11]
    Reaction Time5-15 minutes10 minutesDiminishing returns >15 min [3] [10]
    Carbon Disulfide Equivalents2.5-3.5 eq3.0 eqOptimal at 3.0 eq [5] [10]
    Base Equivalents1.0-1.5 eq1.2 eqEnhanced conversion [3] [5]

    Comparative Yields and Reaction Kinetics

    Comparative studies between microwave-assisted and conventional heating methods have revealed significant advantages for microwave irradiation in the synthesis of (S)-4-Benzyloxazolidine-2-thione [3] [5] [10]. Microwave-assisted reactions consistently demonstrate higher yields, with typical improvements ranging from 10 to 20 percent compared to conventional heating under otherwise identical conditions [10] [11] [31]. The most dramatic improvements are observed in reaction time reduction, with microwave methods achieving completion in 10 to 15 minutes compared to 6 to 24 hours required for conventional heating approaches [3] [5] [31].

    Kinetic analysis of microwave-assisted reactions reveals enhanced reaction rates that cannot be attributed solely to temperature effects [10] [11] [33]. The observed rate enhancements suggest the presence of specific microwave effects that facilitate the cyclization process beyond simple thermal acceleration [11] [33]. These effects likely include enhanced molecular motion, improved mass transfer, and selective heating of polar reaction intermediates [10] [33]. The Arrhenius activation energy for microwave-assisted reactions has been determined to be approximately 15 to 20 percent lower than corresponding conventional heating reactions [11] [33].

    Product purity analysis demonstrates that microwave-assisted synthesis produces fewer side products and higher enantiomeric excess values compared to conventional methods [3] [5] [10]. The enhanced selectivity is attributed to the precise temperature control achievable with microwave irradiation and the reduced exposure time to potentially degradative conditions [10] [11]. Enantiomeric excess values for microwave-assisted synthesis typically range from 96 to 99 percent, representing a significant improvement over conventional methods which often achieve 90 to 95 percent enantiomeric excess [3] [5] [10].

    Table 2: Comparative Analysis of Microwave vs. Conventional Synthesis Methods

    MethodYield (%)Reaction TimeEnantiomeric Excess (%)Side Products
    Conventional Heating70-85 [3] [5]6-24 hours [5] [10]90-95 [3] [5]Moderate [5]
    Microwave-Assisted85-98 [3] [10]10-15 minutes [3] [5]96-99 [5] [10]Minimal [10]
    Temperature-Controlled MW92-98 [10] [11]8-12 minutes [10]97-99 [10]Very Low [11]

    Green Chemistry Approaches

    Sulfur Powder and Ammonium Sulfide Methods

    Green chemistry approaches to the synthesis of (S)-4-Benzyloxazolidine-2-thione have gained significant attention due to environmental concerns associated with traditional sulfur-containing reagents [13] [15] [23]. Sulfur powder-based methodologies represent an innovative approach that utilizes elemental sulfur as a more environmentally benign alternative to carbon disulfide or thiophosgene [13] [15]. These methods typically involve the activation of elemental sulfur through nucleophilic catalysis, often employing ionic liquids or amine-based catalyst systems to facilitate sulfur ring opening and subsequent incorporation into the oxazolidine framework [13] [15].

    The use of sulfur powder requires careful optimization of activation conditions to achieve efficient conversion to the desired oxazolidine-2-thione product [13] [15]. Research has demonstrated that the presence of nucleophilic activators such as tributylphosphine or dimethylimidazole significantly enhances the reactivity of elemental sulfur at moderate temperatures [13] [15]. The reaction mechanism involves initial nucleophilic attack on the sulfur ring to generate reactive polysulfide intermediates, which subsequently participate in cyclization reactions with amino alcohol substrates [15].

    Ammonium sulfide methods offer another green chemistry alternative that eliminates the need for volatile organic sulfur compounds [13] [24]. These approaches typically employ aqueous ammonium sulfide solutions under controlled pH conditions to generate the necessary sulfur nucleophile for oxazolidine-2-thione formation [24]. The aqueous nature of these reactions provides additional environmental benefits through reduced solvent consumption and simplified waste disposal procedures [23] [24]. However, careful control of reaction stoichiometry and pH is essential to prevent competing reactions and ensure high selectivity for the desired product [24].

    Environmentally Sustainable Alternatives

    The development of environmentally sustainable alternatives for (S)-4-Benzyloxazolidine-2-thione synthesis has focused on several key areas including solvent reduction, catalyst recyclability, and waste minimization [23] [24] [25]. Solvent-free synthesis methods have emerged as particularly promising approaches, utilizing solid-supported reagents or neat reaction conditions to eliminate the need for organic solvents [23] [27]. These methods often employ ionic liquids as both catalyst and reaction medium, providing enhanced reaction rates while maintaining environmental compatibility [24] [25].

    Catalyst recyclability studies have demonstrated the potential for developing truly sustainable synthesis processes [24] [25]. Immobilized catalyst systems, particularly those based on supported ionic liquids or heterogeneous metal complexes, have shown the ability to maintain activity over multiple reaction cycles without significant degradation [24] [25]. The development of these recyclable systems represents a significant advancement toward industrial sustainability, as catalyst recovery and reuse can substantially reduce both costs and environmental impact [25] [29].

    Water-based synthesis methodologies represent another important category of environmentally sustainable alternatives [23] [25]. These approaches utilize aqueous reaction media in combination with phase-transfer catalysts or surfactant systems to achieve efficient oxazolidine-2-thione formation while minimizing organic solvent consumption [23] [25]. The use of water as the primary solvent provides obvious environmental benefits, though careful optimization of reaction conditions is required to maintain high yields and selectivity [25]. Recent research has demonstrated that the addition of small amounts of co-solvents or surfactants can significantly enhance the efficiency of aqueous synthesis methods [23] [25].

    Table 3: Environmental Impact Comparison of Synthesis Methods

    MethodSolvent UsageWaste GenerationEnergy RequirementsSustainability Score
    Traditional CS₂ MethodHigh [6] [7]Significant [6]Moderate [5]Low [23]
    Thiophosgene MethodModerate [8]High (Toxic) [8]Low [8]Very Low [23]
    Sulfur Powder MethodLow [13] [15]Minimal [15]Moderate [13]High [23]
    Aqueous MethodMinimal [23] [25]Low [25]Low [23]Very High [25]
    Ionic Liquid MethodVery Low [24] [25]Minimal [24]Moderate [25]High [24]

    One-Pot Synthetic Strategies

    Staudinger Reaction Applications

    The application of Staudinger reaction chemistry to the synthesis of (S)-4-Benzyloxazolidine-2-thione represents an innovative one-pot approach that combines azide reduction with subsequent cyclization reactions [4] [16] [17]. This methodology utilizes triphenylphosphine in combination with carbon disulfide to achieve both the reduction of azido alcohol precursors and the formation of the oxazolidine-2-thione ring system in a single reaction vessel [4] [16]. The process begins with the classical Staudinger reaction between an azido alcohol substrate and triphenylphosphine, generating a phosphazene intermediate that subsequently reacts with carbon disulfide to form an isothiocyanate species [16] [17].

    The key advantage of this one-pot approach lies in the controlled formation of reactive intermediates that are immediately consumed in the subsequent cyclization step [4] [16]. This eliminates the need for isolation and purification of unstable isothiocyanate intermediates, which often decompose under standard handling conditions [16] [17]. The reaction conditions have been optimized to favor the formation of oxazolidine-2-thione products over competing thiazolidine-2-thione formation through careful control of carbon disulfide stoichiometry and reaction temperature [4] [16].

    Mechanistic studies have revealed that the selectivity between oxazolidine-2-thione and thiazolidine-2-thione products is primarily determined by the timing of carbon disulfide addition relative to the Staudinger reaction completion [4] [16]. When carbon disulfide is added in excess simultaneously with triphenylphosphine, oxazolidine-2-thione formation is strongly favored [16]. Conversely, sequential addition of triphenylphosphine followed by carbon disulfide leads to mixed product formation with reduced selectivity [4] [16]. The optimal conditions typically employ 1.2 equivalents of triphenylphosphine and 3.0 equivalents of carbon disulfide under anhydrous conditions [16] [17].

    Isothiocyanate Route Mechanisms

    The isothiocyanate route mechanism represents a fundamental pathway for one-pot synthesis of (S)-4-Benzyloxazolidine-2-thione that proceeds through in-situ generation of reactive isothiocyanate intermediates [17] [18] [20]. This approach typically involves the treatment of amino alcohol substrates with carbon disulfide in the presence of activating agents such as phosphines or carbonyl compounds [17] [18]. The mechanism initiates with nucleophilic attack of the amino group on activated carbon disulfide, leading to formation of a dithiocarbamate intermediate that subsequently undergoes elimination to generate the isothiocyanate species [18] [20].

    The cyclization step involves intramolecular nucleophilic attack of the hydroxyl group on the isothiocyanate carbon, followed by elimination of carbonyl sulfide to form the final oxazolidine-2-thione product [18] [20]. The regioselectivity of this cyclization is highly dependent on substrate substitution patterns and reaction conditions, with sterically hindered substrates showing reduced efficiency [17] [18]. Temperature control is critical for maintaining high selectivity, as elevated temperatures can lead to competing elimination reactions or rearrangement processes [18] [20].

    One-pot methodologies based on isothiocyanate intermediates have demonstrated particular utility in the synthesis of glycosyl oxazolidine-2-thiones and other complex substrates [4] [16] [17]. These applications benefit from the mild reaction conditions and the ability to accommodate sensitive functional groups that might decompose under alternative synthesis conditions [16] [17]. The reaction typically proceeds efficiently at room temperature or with gentle heating, making it suitable for substrates containing thermally labile protecting groups or other sensitive functionalities [17] [18].

    Table 4: One-Pot Synthesis Method Comparison

    MethodStarting MaterialKey ReagentsReaction TimeYield RangeSelectivity
    Staudinger RouteAzido alcohols [4] [16]PPh₃, CS₂ [16]2-4 hours [16]70-85% [4] [16]High [16]
    Isothiocyanate RouteAmino alcohols [17] [18]CS₂, Base [18]1-3 hours [17]65-80% [17] [18]Moderate [18]
    Direct CyclizationAmino alcohols [20]CS₂, Activator [20]30-60 min [20]75-90% [20]High [20]

    Scalable Production Methodologies

    Industrial Synthesis Considerations

    The development of scalable production methodologies for (S)-4-Benzyloxazolidine-2-thione requires careful consideration of multiple factors including raw material availability, process safety, waste management, and economic viability [22] [26] [29]. Industrial synthesis approaches must prioritize the use of readily available and cost-effective starting materials while maintaining the high enantiomeric purity required for pharmaceutical applications [22] [29]. The selection of amino alcohol precursors becomes particularly critical at industrial scales, as the cost and availability of chiral starting materials can significantly impact overall process economics [26] [29].

    Process safety considerations play a dominant role in industrial synthesis design, particularly given the toxic nature of many traditional sulfur-containing reagents [22] [26]. The implementation of continuous flow processing has emerged as a preferred approach for industrial applications, as it provides better control over reaction parameters while minimizing operator exposure to hazardous materials [26] [29]. Continuous flow systems also offer advantages in terms of heat and mass transfer, enabling more efficient reactions and improved product quality consistency [26] [29].

    Waste stream management represents another critical consideration for industrial implementation [22] [26]. The development of integrated processes that minimize waste generation and maximize atom economy has become essential for economically viable production [26] [29]. This includes the implementation of solvent recovery systems, catalyst recycling protocols, and the development of synthetic routes that minimize the formation of undesirable byproducts [22] [26]. The integration of green chemistry principles into industrial synthesis design has become increasingly important for regulatory compliance and environmental sustainability [26] [29].

    Process Optimization Strategies

    Process optimization strategies for large-scale production of (S)-4-Benzyloxazolidine-2-thione focus on maximizing efficiency while minimizing costs and environmental impact [26] [29] [39]. The application of Design of Experiments methodology has proven particularly valuable for identifying optimal reaction conditions across multiple variables simultaneously [26] [39]. This systematic approach enables the identification of synergistic effects between different process parameters that might not be apparent through traditional one-variable-at-a-time optimization [39] [41].

    Heat integration and energy efficiency optimization represent critical aspects of industrial process design [26] [29] [39]. The implementation of heat recovery systems and the optimization of heating and cooling profiles can significantly reduce energy consumption and operating costs [29] [39]. Advanced process control systems, including real-time monitoring of reaction progress and automated adjustment of process parameters, have demonstrated substantial improvements in both yield consistency and energy efficiency [26] [39] [41].

    The development of robust analytical methods for real-time process monitoring has become essential for maintaining product quality at industrial scales [26] [29]. These methods must provide rapid and accurate determination of conversion, selectivity, and enantiomeric purity to enable timely process adjustments [29] [39]. The implementation of Process Analytical Technology principles, including in-line spectroscopic monitoring and automated sampling systems, has proven effective for maintaining consistent product quality while reducing analytical costs [26] [39].

    Table 5: Industrial Process Optimization Parameters

    ParameterLaboratory ScalePilot ScaleIndustrial ScaleOptimization Priority
    Reaction Volume0.1-1 L [26]10-100 L [26]>1000 L [22]High [29]
    Temperature Control±2°C [26]±1°C [29]±0.5°C [22]Critical [39]
    Mixing EfficiencyManual [26]Mechanical [26]Optimized [29]High [26]
    Residence TimeVariable [26]Controlled [29]Precise [22]Medium [39]
    Yield Consistency±5% [26]±2% [29]±1% [22]Critical [29]
    Energy EfficiencyNot Critical [26]Important [29]Essential [22]High [39]

    The implementation of continuous manufacturing principles has emerged as a key strategy for achieving consistent product quality and reducing manufacturing costs [22] [26] [29]. Continuous processes offer several advantages over traditional batch manufacturing, including improved heat and mass transfer, reduced inventory requirements, and enhanced process control capabilities [26] [29]. The transition from batch to continuous processing requires careful redesign of synthesis protocols to accommodate steady-state operation and continuous product removal [22] [29].

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    (S)-4-Benzyloxazolidine-2-thione

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    Last modified: 08-15-2023

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